![molecular formula C9H13NO5 B8211237 1-Boc-2-oxo-azetidine-3-carboxylic acid](/img/structure/B8211237.png)
1-Boc-2-oxo-azetidine-3-carboxylic acid
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Overview
Description
1-Boc-azetidine-3-carboxylic acid is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It is also an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs . The compound has an empirical formula of C9H15NO4 and a molecular weight of 201.22 .
Synthesis Analysis
The synthesis of 1-Boc-azetidine-3-carboxylic acid involves Boc solid-phase peptide synthesis . It is also used as a precursor in the synthesis of azaspiro .Molecular Structure Analysis
The molecular structure of 1-Boc-azetidine-3-carboxylic acid comprises of nine carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and four oxygen atoms .Chemical Reactions Analysis
Azetidines are immensely reactive and versatile as heterocyclic synthons. They are excellent candidates for ring-opening and expansion reactions . They are also used in various catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .Physical And Chemical Properties Analysis
1-Boc-azetidine-3-carboxylic acid is a white to faintly beige powder with small lumps. It is non-combustible and has a storage class code of 13 .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxoazetidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5/c1-9(2,3)15-8(14)10-4-5(6(10)11)7(12)13/h5H,4H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFPPTCCCBDDOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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